Daurisolin

Übersicht

Beschreibung

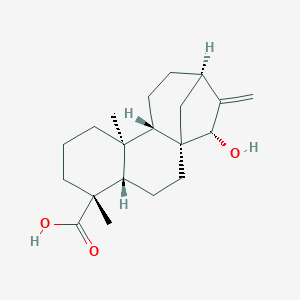

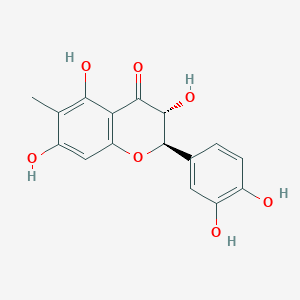

Daurisoline is a bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum, a plant belonging to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological effects, including anti-arrhythmic, anti-ischemic, and anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Daurisolin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Hemmung der Autophagie: this compound hemmt die Autophagie, indem es die Fusion von Autophagosomen und Lysosomen blockiert.

PI3K/Akt/mTOR-Signalweg: Die Verbindung aktiviert den PI3K/Akt/mTOR-Signalweg, der eine entscheidende Rolle beim Zellüberleben und der Zellproliferation spielt.

hERG-Blockade: this compound blockiert den humanen Ether-à-go-go-related gene (hERG)-Kanal, was zu seinen antiarrhythmischen Wirkungen beiträgt.

Wirkmechanismus

Target of Action

Daurisoline, a bis-benzylisoquinoline alkaloid, has been found to target several key proteins in the body. One of its primary targets is the Hedgehog (Hh) signaling pathway , which plays a crucial role in the occurrence and development of various diseases . Daurisoline has also been found to target MEK1/2 kinase , a key player in the MAPK/ERK pathway . Additionally, it has been identified to target Dipeptidyl peptidase-4 (DPP4) , an enzyme that degrades the incretin hormones GLP-1 and GIP, which are involved in insulin secretion .

Mode of Action

Daurisoline interacts with its targets in various ways. It can inhibit the Hh signaling pathway, leading to cell apoptosis and G1 cell cycle arrest . It also suppresses the growth of esophageal squamous cell carcinoma by inhibiting MEK1/2 kinase . Furthermore, Daurisoline can selectively inhibit microbial DPP4, increasing active GLP-1 levels and thereby reducing blood glucose .

Biochemical Pathways

Daurisoline affects several biochemical pathways. It has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular processes such as cell growth, proliferation, and survival. Daurisoline’s inhibition of the Hh signaling pathway and MEK1/2 kinase also impacts the MAPK/ERK pathway , which is involved in cell proliferation, differentiation, and migration .

Pharmacokinetics

The pharmacokinetics of Daurisoline have been studied in rats. After oral administration, the primary pharmacokinetic parameters were found to be: AUC(0-t) 184.5 ± 62.9 ng/mL.h, t1/2 1.4 ± 0.3 h, and CL 29.4 ± 11.4 L/h/kg . The bioavailability was found to be 14.8% . These findings suggest that Daurisoline is absorbed and metabolized in the body, but its bioavailability is relatively low, which could impact its efficacy.

Result of Action

Daurisoline has been found to have several molecular and cellular effects. It can reduce cell viability and suppress the proliferation of certain cells by causing G1 phase cell cycle arrest . It can also trigger apoptosis by promoting the cleavage of caspase-8 and PARP . Furthermore, Daurisoline has been shown to inhibit autophagy through the activation of the PI3K/AKT/mTOR signaling pathway, protecting chondrocytes from apoptosis .

Action Environment

The action of Daurisoline can be influenced by various environmental factors. For instance, the presence of certain bacteria in the gut can affect the action of Daurisoline. If a patient’s gut is rich in microbial DPP4, the clinical efficacy of Daurisoline could be reduced . This highlights the importance of considering the gut microbiome when evaluating the potential efficacy of Daurisoline.

Biochemische Analyse

Biochemical Properties

Daurisoline exerts a blocking effect on hERG, a protein known to be involved in cardiac electrical activity . This interaction contributes to its antiarrhythmic properties. It also acts as an effective autophagy blocker, which can be used for cancer research .

Cellular Effects

Daurisoline has been shown to have significant effects on various types of cells. For instance, it has been found to attenuate H2O2-induced chondrocyte autophagy by activating the PI3K/Akt/mTOR signaling pathway . This suggests that Daurisoline can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

Daurisoline exerts its effects at the molecular level through several mechanisms. It has been found to inhibit autophagy through the activation of the classical PI3K/AKT/mTOR signaling pathway . This suggests that Daurisoline can bind to certain biomolecules, leading to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Daurisoline in laboratory settings are limited, it has been shown that Daurisoline can inhibit ESCC proliferation in vitro and reduce ESCC PDX exnograft growth in vivo by reducing ERK1/2 phosphorylation .

Metabolic Pathways

Its ability to inhibit autophagy suggests that it may interact with enzymes or cofactors involved in this process .

Subcellular Localization

Given its effects on cellular processes such as autophagy, it is likely that it is directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Daurisolin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Isolierung des Alkaloids aus Menispermum dauricum umfassen. Der Prozess beinhaltet typischerweise die Extraktion des Pflanzenmaterials, gefolgt von Reinigungsschritten, um die gewünschte Verbindung zu isolieren .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Extraktions- und Reinigungsprozesse. Das Pflanzenmaterial wird einer Lösemittelextraktion unterzogen, gefolgt von chromatographischen Techniken zur Reinigung der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Daurisolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Nukleophile, werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Daurisolin wird mit anderen Bisbenzylisoquinolin-Alkaloiden wie Dauricin und Tetrandrin verglichen:

Einzigartigkeit: Die einzigartige Fähigkeit von this compound, die Autophagie zu hemmen und den PI3K/Akt/mTOR-Signalweg zu aktivieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJAQFYNVMZDV-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220841 | |

| Record name | Daurisoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70553-76-3 | |

| Record name | Daurisoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70553-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daurisoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070553763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daurisoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70553-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)